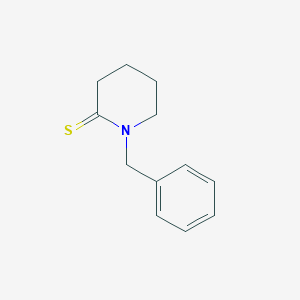
Linalyl diphosphate
概要
説明
. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is widely used in the fragrance and flavor industries due to its pleasant scent and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: Linalyl diphosphate can be synthesized through the phosphorylation of linalool. The process involves the reaction of linalool with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the efficient conversion of linalool to linaloyl diphosphate .
Industrial Production Methods: Industrial production of linaloyl diphosphate often involves the use of biotechnological methods. For instance, engineered microorganisms such as yeast can be used to produce linalool, which is then phosphorylated to form linaloyl diphosphate. This method is advantageous due to its sustainability and cost-effectiveness .
化学反応の分析
Types of Reactions: Linalyl diphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide.
Reduction: Reduction reactions can convert linaloyl diphosphate to dihydrolinalool.
Substitution: Substitution reactions can replace the diphosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Linalool oxide
Reduction: Dihydrolinalool
Substitution: Various substituted linalool derivatives
科学的研究の応用
Linalyl diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoid compounds.
Biology: this compound is studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances, flavors, and other consumer products
作用機序
The mechanism of action of linaloyl diphosphate involves its conversion to linalool and other derivatives. These compounds interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, linalool has been shown to modulate the activity of neurotransmitter receptors, contributing to its sedative and anxiolytic properties .
類似化合物との比較
Linalool: A terpene alcohol with similar biological properties.
Geranyl diphosphate: A precursor in the biosynthesis of various terpenoids.
Neryl diphosphate: Another diphosphate ester with similar chemical properties
Uniqueness: Linalyl diphosphate is unique due to its specific structure and the presence of the diphosphate group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse terpenoid compounds .
特性
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-5-10(4,8-6-7-9(2)3)16-19(14,15)17-18(11,12)13/h5,7H,1,6,8H2,2-4H3,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPTUWXHXNLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937405 | |
| Record name | 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16789-26-7 | |
| Record name | Linalyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















